4-[Bis(2-chloroethyl)amino]benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[bis(2-chloroethyl)amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O/c12-5-7-15(8-6-13)10-3-1-9(2-4-10)11(14)16/h1-4H,5-8H2,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHHOAIGZOAPLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174408 | |
| Record name | Benzamide, 4-(bis(2-chloroethyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2045-42-3 | |
| Record name | Benzamide, 4-(bis(2-chloroethyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002045423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[Bis(2-chloroethyl)amino]benzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 4-(bis(2-chloroethyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[Bis(2-chloroethyl)amino]benzamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJY6Z5WFB7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization Strategies
Primary Synthetic Pathways for 4-[Bis(2-chloroethyl)amino]benzamide and Key Intermediates
The synthesis of this compound and its derivatives typically originates from 4-aminobenzoic acid. A common synthetic route involves several key steps to build the final molecule. nih.govfrontiersin.org
Initially, the carboxyl group of 4-aminobenzoic acid is protected, often through methyl esterification using reagents like acetyl chloride in methanol, to yield methyl 4-aminobenzoate (B8803810). nih.govfrontiersin.org The subsequent step involves the addition of two 2-hydroxyethyl groups to the amino nitrogen. This is achieved by reacting the methyl 4-aminobenzoate with ethylene (B1197577) oxide in an acetic acid and water mixture. nih.govfrontiersin.org This reaction forms the intermediate, methyl 4-(bis(2-hydroxyethyl)amino)benzoate. nih.govfrontiersin.org
The hydroxyl groups are then substituted with chlorine atoms. This chlorination is typically carried out using a reagent such as phosphorus oxychloride (POCl3) in a solvent like toluene, which converts the diol into the corresponding dichloro compound. nih.gov Following the chlorination, the methyl ester protecting group is removed. This deprotection is usually accomplished by refluxing with a strong acid, such as concentrated hydrochloric acid, to yield the crucial intermediate, 4-(bis(2-chloroethyl)amino)benzoic acid. nih.gov
The final step to obtain a benzamide (B126) derivative involves the condensation of 4-(bis(2-chloroethyl)amino)benzoic acid with an appropriate amine. nih.gov For instance, to synthesize N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA), the carboxylic acid is activated with a coupling agent like N,N'-carbonyldiimidazole (CDI) and then reacted with o-phenylenediamine. nih.gov
Table 1: Key Intermediates in the Synthesis of this compound Derivatives
| Intermediate Compound | Purpose in Synthesis |
|---|---|
| Methyl 4-aminobenzoate | Protected form of 4-aminobenzoic acid |
| Methyl 4-(bis(2-hydroxyethyl)amino)benzoate | Precursor to the nitrogen mustard moiety |
Rational Design and Synthesis of Structural Analogues
The core structure of this compound has been systematically modified to explore structure-activity relationships and enhance desired chemical properties. These modifications include substitutions on the benzamide ring, alterations to the nitrogen mustard group, and conjugation with other pharmacologically active moieties.
Fluorine Substitution on the Benzamide Moiety
A notable derivatization strategy involves the introduction of a fluorine atom onto the benzamide portion of the molecule. frontiersin.orgresearchgate.netnih.gov This modification is often pursued to potentially improve metabolic stability. frontiersin.orgnih.gov An example of this is the synthesis of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA). frontiersin.orgresearchgate.netnih.gov
The synthesis of FNA follows a similar pathway to other derivatives. The key intermediate, 4-(bis(2-chloroethyl)amino)benzoic acid, is condensed with 1,2-diamino-4-fluorobenzene to yield the final fluorinated compound. frontiersin.org The rationale for placing the fluorine at the para-position relative to the amide bond in the phenyl ring of the zinc-binding group (ZBG) was influenced by the structure of other known compounds where such a substitution proved beneficial. frontiersin.orgnih.gov
Nitrogen Mustard Modifications
The bis(2-chloroethyl)amino group, a classic nitrogen mustard, is the reactive core of the molecule. nih.govwikipedia.org Modifications to this functional group have been explored to modulate its reactivity and other properties. One such modification is the replacement of the chloroethyl groups with mesyloxyethyl moieties. The synthesis of a mesylated N-phenyl nitrogen mustard analogue involved reacting a mono-acetylated N-phenyldiethanolamine with methanesulfonyl chloride in the presence of triethylamine. nih.gov This suggests a potential pathway for creating analogues of this compound with altered alkylating characteristics.
Integration with Diverse Pharmacophores
To create hybrid molecules, the this compound scaffold has been integrated with other pharmacophores, such as para-aminobenzoic acid (PABA) and antipyrine (B355649) derivatives.
Para-aminobenzoic Acid (PABA) Derivatives: PABA is a versatile building block in medicinal chemistry. nih.gov The synthesis of PABA-derived analogues of this compound involves using PABA as a starting material. nih.gov For example, a 2-chloroethylamino benzamide was prepared from PABA, which was first protected by methyl esterification. nih.gov Subsequent steps of chlorination and deprotection yielded the key 4-(bis(2-chloroethyl)-based PABA intermediate. nih.gov
Antipyrine Derivatives: The condensation of 4-[N,N-bis(2-chloroethyl)amino]benzaldehyde with 4-aminoantipyrine (B1666024) results in the formation of a hydrazone derivative. sathyabama.ac.in This reaction creates a new molecule that combines the structural features of both parent compounds. sathyabama.ac.innih.govjpsionline.com
Design of N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) from CI-994 Scaffold
The design of N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) was conceived through the modification of a known compound, CI-994 (Tacedinaline). nih.govresearchgate.net The strategy involved replacing the acetyl group of CI-994 with a 4-(bis(2-chloroethyl)amino)benzoyl group. nih.gov This rational design approach aimed to combine the structural features of an existing pharmacophore with the alkylating properties of the nitrogen mustard moiety. nih.govresearchgate.netnih.gov The synthesis of NA was achieved by condensing the key intermediate, 4-(bis(2-chloroethyl)amino)benzoic acid, with o-phenylenediamine. nih.gov
Table 2: Compound Names Mentioned in this Article
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide | FNA |
| Para-aminobenzoic Acid | PABA |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | NA |
| Tacedinaline | CI-994 |
| Methyl 4-aminobenzoate | - |
| Methyl 4-(bis(2-hydroxyethyl)amino)benzoate | - |
| 4-(Bis(2-chloroethyl)amino)benzoic acid | - |
| N,N'-Carbonyldiimidazole | CDI |
| o-Phenylenediamine | - |
| 1,2-Diamino-4-fluorobenzene | - |
| 4-[N,N-bis(2-chloroethyl)amino]benzaldehyde | - |
Molecular Mechanisms of Action and Cellular Biology
Alkylating Properties and Induction of DNA Damage
The core structure of 4-[Bis(2-chloroethyl)amino]benzamide contains a bis(2-chloroethyl)amino group, which is characteristic of nitrogen mustards, a class of bifunctional alkylating agents. nih.govfrontiersin.org These compounds damage DNA by covalently attaching alkyl groups to it, interfering with DNA transcription and cell division. nih.govmdpi.com
The mechanism involves an intramolecular reaction where the nitrogen atom displaces a chloride ion, forming a highly reactive and positively charged aziridinium (B1262131) (ethylene immonium) ion. mdpi.comnih.govoncohemakey.com This electrophilic intermediate then reacts with nucleophilic sites on DNA bases. oncohemakey.com The primary target for alkylation by many nitrogen mustards is the N7 position of guanine (B1146940). nih.govresearchgate.net Because the molecule has two such reactive arms, it can react a second time, leading to the formation of covalent links between two DNA bases. researchgate.net This can result in either intrastrand cross-links (within the same DNA strand) or highly cytotoxic interstrand cross-links (ICLs) that covalently connect the two complementary DNA strands. nih.govnih.govnih.gov ICLs are particularly damaging as they physically block DNA replication and transcription. nih.govnih.gov
A related aniline (B41778) mustard, 4-[bis(2-chloroethyl)amino] benzoic acid, has demonstrated the ability to produce DNA interstrand crosslinks in isolated DNA, and this activity correlates with its cytotoxicity. nih.gov The formation of these DNA adducts and cross-links disrupts DNA function, which can trigger cell cycle arrest and apoptosis. nih.gov
Histone Deacetylase (HDAC) Inhibition
Researchers have integrated the 4-[bis(2-chloroethyl)amino]benzoyl group into other molecular scaffolds to create bifunctional agents that also act as histone deacetylase (HDAC) inhibitors. frontiersin.orgnih.gov HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. frontiersin.orgfrontiersin.orgnih.gov Inhibition of these enzymes is a therapeutic strategy in cancer treatment. frontiersin.orgnih.gov A key derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (referred to as NA in studies), was synthesized by combining the nitrogen mustard moiety with the structure of CI-994, a known benzamide (B126) HDAC inhibitor. frontiersin.orgnih.govnih.gov
Enzymatic assays performed on N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) have demonstrated its activity as an HDAC inhibitor. frontiersin.org The compound exhibits a selective inhibitory pattern, primarily targeting Class I HDACs (HDAC1, 2, and 3), which are typically located in the nucleus. frontiersin.orgnih.gov Its inhibitory activity against Class II HDACs (such as HDAC4, 6, and 7) and the Class I isoform HDAC8 is significantly lower. frontiersin.org This class I selectivity is a characteristic feature of benzamide-type HDAC inhibitors. nih.gov
| HDAC Isoform | IC₅₀ (nM) | Reference |
|---|---|---|
| HDAC1 | 95.2 | frontiersin.orgnih.gov |
| HDAC2 | 260.7 | frontiersin.orgnih.gov |
| HDAC3 | 255.7 | frontiersin.orgnih.gov |
| HDAC8 | >5,000 | frontiersin.org |
Within Class I HDACs, derivatives of this compound have shown varied isoform-specific inhibitory profiles. The lead compound, NA, shows potent activity against HDAC1, HDAC2, and HDAC3. frontiersin.orgnih.gov
Further chemical modification, such as fluorine substitution, has been employed to enhance isoform selectivity. The resulting molecule, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), demonstrated markedly improved selectivity for HDAC3 over HDAC1 and HDAC2. frontiersin.orgnih.gov Enzymatic assays revealed that FNA is 8.83-fold and 9.94-fold more selective for HDAC3 compared to HDAC1 and HDAC2, respectively. nih.gov This highlights its potential as a lead compound for developing HDAC3-selective inhibitors. nih.govnih.gov
| HDAC Isoform | IC₅₀ (nM) | Reference |
|---|---|---|
| HDAC1 | 842.80 | nih.gov |
| HDAC2 | 949.15 | nih.gov |
| HDAC3 | 95.48 | frontiersin.orgnih.gov |
| HDAC4, 6, 7, 8, 9 | >5,000 | nih.gov |
Histone deacetylases and histone acetyltransferases are key enzymes that regulate gene expression by modifying the acetylation state of histones. frontiersin.orgnih.gov By inhibiting HDACs, compounds like the benzamide derivatives prevent the removal of acetyl groups. This is expected to lead to an accumulation of acetylated histones (hyperacetylation), resulting in a more relaxed chromatin structure that allows for the transcription of various genes. This epigenetic regulation affects both histone and numerous non-histone proteins. frontiersin.orgfrontiersin.orgnih.gov
Downstream Cellular and Molecular Effects
The dual-action of DNA alkylation and HDAC inhibition by this compound derivatives culminates in significant downstream cellular consequences, most notably the disruption of the cell division cycle.
A primary cellular response to treatment with derivatives of this compound is the induction of cell cycle arrest, specifically at the G2/M checkpoint. frontiersin.orgnih.govnih.govpatrinum.ch This checkpoint prevents cells from entering mitosis (M phase), allowing time for DNA repair if damage is detected during the G2 phase. frontiersin.org Studies on the derivatives NA and FNA in HepG2 liver cancer cells showed a significant, concentration-dependent increase in the percentage of cells accumulating in the G2/M phase. frontiersin.orgfrontiersin.orgnih.gov For FNA, the proportion of cells in the G2/M phase increased from 18.84% to 59.36% as the concentration was raised. frontiersin.org This arrest is a crucial component of the compound's antitumor activity. frontiersin.orgnih.gov The induction of G2/M arrest is a known consequence of DNA damage and can also be triggered by the inhibition of certain HDACs, which regulate proteins essential for mitotic progression, such as cyclin B1. frontiersin.orgnih.govmdpi.com
Apoptosis Induction in Cancer Cell Lines
In studies involving the human hepatocellular carcinoma cell line, HepG2, both NA and FNA have been shown to induce apoptosis in a dose-dependent manner. nih.govfrontiersin.org Flow cytometry analysis, utilizing annexin (B1180172) V-fluorescein isothiocyanate (FITC) and propidium (B1200493) iodide (PI) staining, revealed a significant increase in the percentage of apoptotic HepG2 cells following treatment with these compounds. nih.govfrontiersin.org
For instance, treatment of HepG2 cells with NA at concentrations of 1, 3, and 9 µM resulted in the apoptotic cell population increasing from a baseline of 3.52% to 9.15%, 18.07%, and 37.39%, respectively. nih.gov Similarly, its fluorinated derivative, FNA, when applied to HepG2 cells at the same concentrations, elevated the apoptosis rate from 5.83% in the control group to 14.08%, 19.11%, and 28.83%. frontiersin.org These findings indicate that the induction of apoptosis is a key mechanism through which these compounds exert their cytotoxic effects against liver cancer cells. nih.govfrontiersin.org
The anti-proliferative activity of these compounds has been evaluated across a range of cancer cell lines, with varying degrees of efficacy. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for both NA and FNA in several cell lines.
Notably, NA demonstrated significant potency against ovarian cancer (A2780) and liver cancer (HepG2) cells, with IC50 values of 2.66 µM and 1.73 µM, respectively. nih.gov The fluorinated derivative, FNA, also exhibited potent inhibitory activity against a panel of cancer cell lines. nih.gov
Interactive Table: Anti-proliferative Activity of this compound Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Tumor Type | IC50 (µM) |
| NA | A2780 | Ovarian Cancer | 2.66 nih.gov |
| HepG2 | Liver Cancer | 1.73 nih.gov | |
| A549 | Lung Cancer | 14.74 nih.gov | |
| Calu-3 | Lung Cancer | 5.81 nih.gov | |
| MDA-MB-231 | Breast Carcinoma | 7.64 nih.gov | |
| MCF-7 | Breast Carcinoma | 18.71 nih.gov | |
| MDA-MB-468 | Breast Carcinoma | 6.33 nih.gov | |
| LoVo | Colon Carcinoma | 10.37 nih.gov | |
| Colo205 | Colon Carcinoma | 33.81 nih.gov | |
| SKOV3 | Ovarian Cancer | 3.91 nih.gov | |
| MKN45 | Gastric Cancer | 14.35 nih.gov | |
| PNAC-1 | Pancreatic Cancer | 8.52 nih.gov | |
| U937 | Myeloid Leukemia | 1.21 nih.gov | |
| FNA | HepG2 | Liver Cancer | 1.30 nih.gov |
| U937 | Myeloid Leukemia | 0.55 nih.gov | |
| H460 | Lung Cancer | 4.73 nih.gov | |
| FTC-133 | Thyroid Carcinoma | 9.09 nih.gov | |
| HELA | Cervical Cancer | 1.41 nih.gov | |
| K562 | Chronic Myelogenous Leukemia | 1.31 nih.gov |
Potential Interactions with Other Signal Transduction Pathways
The primary molecular target and signaling pathway identified for the derivatives of this compound, NA and FNA, is the inhibition of histone deacetylases (HDACs). nih.govfrontiersin.org HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins. nih.gov The aberrant activity of HDACs is often associated with the development and progression of cancer, making them an attractive target for therapeutic intervention.
Both NA and FNA have been identified as inhibitors of Class I HDACs, which include HDAC1, HDAC2, and HDAC3. nih.govfrontiersin.org Enzymatic assays have shown that NA exhibits IC50 values of 95.2 nM, 260.7 nM, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively. nih.govfrontiersin.org The fluorinated derivative, FNA, also demonstrates selectivity for Class I HDACs and is particularly potent against HDAC3, with an IC50 of 95.48 nM. nih.govnih.gov
The inhibition of HDACs by these compounds leads to an increase in histone acetylation, which in turn can alter gene expression, leading to the induction of cell cycle arrest and apoptosis. nih.govfrontiersin.org For example, further investigations into the antitumor mechanism of NA in HepG2 cells revealed that in addition to apoptosis induction, the compound also causes cell cycle arrest at the G2/M phase. frontiersin.org A similar effect on the cell cycle was observed with FNA. nih.gov
Furthermore, studies on other benzamide derivatives have suggested potential interactions with other signaling pathways, such as the Hedgehog signaling pathway and the inhibition of ABCG2 transporters. nih.govmdpi.com However, the direct interaction of NA and FNA with these specific pathways has not been a primary focus of the available research. The current body of evidence strongly points towards HDAC inhibition as the principal mechanism through which these specific derivatives of this compound exert their anticancer effects.
Preclinical Pharmacological Evaluation and Efficacy
In Vitro Antiproliferative and Cytotoxic Activity Studies
The in vitro effects of NA and FNA have been assessed across a range of cancer cell lines to determine their spectrum of activity and potency.
Efficacy Spectrum Against Various Solid and Non-Solid Tumor Cell Lines (e.g., HepG2, A2780, U937, H460, FTC-133, HELA, K562)
Both NA and its fluorinated analog, FNA, have demonstrated significant antiproliferative activity against both solid and non-solid tumor cell lines.
The derivative NA has shown notable inhibitory effects, particularly against ovarian cancer (A2780) and liver cancer (HepG2) cell lines. nih.govnih.gov
The fluorinated derivative, FNA , also exhibited a broad spectrum of activity, effectively inhibiting the growth of various cell lines. frontiersin.orgnih.gov It showed a significant inhibitory effect on both solid and non-solid tumor cells, with potent activity against HepG2 (liver cancer), U937 (leukemia), H460 (lung cancer), FTC-133 (thyroid cancer), HELA (cervical carcinoma), and K562 (leukemia) cells. frontiersin.orgnih.gov
Interactive Table: IC50 Values of NA and FNA Against Various Cancer Cell Lines (μM)
| Compound | HepG2 | A2780 | U937 | H460 | FTC-133 | HELA | K562 |
|---|---|---|---|---|---|---|---|
| NA | 1.73 nih.govnih.gov | 2.66 nih.govnih.gov | 1.21 | - | - | - | - |
| FNA | 1.30 frontiersin.orgnih.gov | - | 0.55 frontiersin.orgnih.gov | 4.73 frontiersin.orgnih.gov | 9.09 frontiersin.orgnih.gov | 1.41 frontiersin.orgnih.gov | 1.31 frontiersin.orgnih.gov |
Data for cell lines not tested with a specific compound is marked as "-".
Comparative Potency Assessments Against Reference Anticancer Agents (e.g., SAHA, Doxorubicin, Melphalan)
The potency of these benzamide (B126) derivatives has been compared to established anticancer agents, most notably the non-selective HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA).
NA was found to be significantly more potent than SAHA in specific cell lines. It was 11.3-fold more potent in inhibiting the growth of HepG2 liver cancer cells and 10.3-fold more potent against A2780 ovarian cancer cells when compared to SAHA. nih.govnih.gov
Similarly, FNA demonstrated superior potency over SAHA in several cell lines. Most remarkably, it was 13.3-fold more potent than SAHA in inhibiting HepG2 cell growth. frontiersin.orgnih.gov The introduction of a fluorine atom in FNA was part of a strategy to enhance metabolic stability and activity, a technique also used in the design of other HDAC inhibitors. frontiersin.orgnih.gov The core structure of these derivatives integrates an aromatic nitrogen mustard moiety, a feature present in classic chemotherapy drugs like melphalan (B128) and chlorambucil (B1668637). frontiersin.orgnih.gov
Interactive Table: Comparative Potency (IC50 in μM) of NA and FNA vs. SAHA
| Cell Line | NA nih.govnih.gov | FNA frontiersin.orgnih.gov | SAHA nih.govnih.govfrontiersin.orgnih.gov |
|---|---|---|---|
| HepG2 | 1.73 | 1.30 | 17.25 - 19.5 |
| A2780 | 2.66 | - | 27.3 |
| U937 | 1.21 | 0.55 | - |
| H460 | - | 4.73 | - |
| FTC-133 | - | 9.09 | - |
| HELA | - | 1.41 | - |
| K562 | - | 1.31 | - |
Data for cell lines not tested or not available for a specific compound is marked as "-".
In Vivo Antitumor Efficacy and Pharmacodynamics
The antitumor effects of these compounds have been further evaluated in living organisms to understand their efficacy in a more complex biological system.
Evaluation in Murine Xenograft Models
Both NA and FNA have been tested in murine xenograft models, where human cancer cells are implanted into immunodeficient mice to create tumors.
In a xenograft model using HepG2 liver cancer cells, NA was found to have lower potency compared to SAHA. frontiersin.orgnih.gov This observation prompted further structural modifications, leading to the development of its fluorinated analog, FNA. frontiersin.orgnih.gov
The in vivo antitumor activity of FNA was also evaluated in a nude mice xenograft model inoculated with HepG2 cells. frontiersin.orgnih.gov The study confirmed that FNA could effectively inhibit tumor growth. frontiersin.orgnih.gov
Quantitation of Tumor Growth Inhibition (TGI)
Tumor Growth Inhibition (TGI) is a key metric used to quantify the in vivo efficacy of an anticancer agent.
In the HepG2 xenograft model, FNA demonstrated a tumor growth inhibition (TGI) rate of 48.89%. nih.govfrontiersin.orgnih.gov This was comparable to the TGI of the reference drug SAHA, which was 48.13% in the same study. nih.govfrontiersin.orgnih.gov While FNA showed significantly improved activity in in vitro tests, this enhancement was not as pronounced in the in vivo setting. frontiersin.orgnih.gov
Interactive Table: In Vivo Tumor Growth Inhibition (TGI)
| Compound | Xenograft Model | TGI (%) |
|---|---|---|
| FNA | HepG2 | 48.89 nih.govfrontiersin.orgnih.gov |
| SAHA | HepG2 | 48.13 nih.govfrontiersin.orgnih.gov |
Pharmacokinetic Considerations in Preclinical Models
Pharmacokinetics, the study of how a drug is absorbed, distributed, metabolized, and excreted, is crucial for understanding its in vivo behavior.
The development of FNA from NA was driven by pharmacokinetic considerations. The introduction of a fluorine atom was intended to improve the metabolic stability of the compound in vivo. frontiersin.orgnih.gov While the in vivo efficacy of FNA was similar to SAHA, it has been suggested that further structural modifications are needed to enhance its activity and pharmacokinetic properties for better therapeutic outcomes. frontiersin.orgnih.gov The research indicates that FNA holds potential as a lead compound for developing more potent and isoform-selective HDAC inhibitors. nih.govfrontiersin.org
Combination Therapy Investigations
The exploration of combination therapies is a cornerstone of modern oncology research, aiming to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity. In this context, the potential of 4-[Bis(2-chloroethyl)amino]benzamide derivatives to work in concert with established chemotherapeutic agents has been a subject of preclinical investigation. Research has particularly focused on a fluorinated derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), due to its targeted activity as a histone deacetylase (HDAC) inhibitor. frontiersin.orgnih.gov
Preclinical studies have demonstrated that derivatives of this compound can enhance the anticancer effects of conventional chemotherapy drugs. Specifically, the compound N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) has been shown to improve the antiproliferative activities of both Taxol and camptothecin (B557342) when used in combination. frontiersin.orgnih.gov
In a study utilizing the human hepatoma (HepG2) cell line, the addition of FNA to treatment regimens with Taxol or camptothecin led to a notable increase in their anticancer activity. nih.gov Investigations into the antiproliferative effects revealed that a 0.5 µM concentration of FNA could significantly boost the efficacy of these established drugs. nih.govnih.gov This suggests a synergistic relationship where FNA sensitizes the cancer cells to the cytotoxic effects of its partner drugs.
The primary mechanism contributing to the antitumor activity of FNA, both alone and in combination, is the promotion of apoptosis and cell cycle arrest at the G2/M phase. nih.govnih.gov Flow cytometry analysis indicated that FNA dose-dependently increased the rate of apoptosis in HepG2 cells. frontiersin.org Furthermore, it was observed that FNA caused an accumulation of cells in the G2/M phase of the cell cycle, a phenomenon that can enhance the efficacy of drugs like Taxol which target microtubule dynamics during mitosis. frontiersin.org
The following table summarizes the observed synergistic effects of FNA in combination with Taxol and Camptothecin on HepG2 cancer cells.
| Combination Therapy | Cell Line | Observed Effect | Reference |
| FNA (0.5 µM) + Taxol | HepG2 | Improved antiproliferative activity | nih.gov |
| FNA (0.5 µM) + Camptothecin | HepG2 | Improved antiproliferative activity | nih.gov |
This interactive table provides a summary of the key findings on the synergistic effects of FNA.
The rationale for combining derivatives of this compound, such as FNA, with other chemotherapeutics is rooted in their mechanism of action. FNA has been identified as a potent and selective inhibitor of class I histone deacetylases (HDACs), with particular potency against the HDAC3 isoform. frontiersin.orgnih.gov HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. frontiersin.org Their dysregulation is a common feature in many cancers, leading to uncontrolled cell proliferation. mdpi.com
HDAC inhibitors like FNA can function as "chemosensitizers." frontiersin.org By inhibiting HDACs, they can alter the chromatin structure and modulate the expression of various genes involved in cell cycle control, apoptosis, and DNA repair. This can render cancer cells more susceptible to the cytotoxic effects of other anticancer drugs. For instance, by inducing G2/M phase arrest, FNA can synchronize the cancer cell population in a state where they are more vulnerable to agents that target mitosis, such as Taxol. frontiersin.org
The design of multi-drug regimens involving FNA is therefore based on a strategy of dual-pronged attack:
Direct Cytotoxicity: The nitrogen mustard component of FNA possesses inherent DNA alkylating properties, a classic mechanism for inducing cancer cell death. frontiersin.orgnih.gov
Epigenetic Sensitization: As an HDAC inhibitor, FNA remodels the cellular environment to lower the threshold for apoptosis and enhance the efficacy of a partner drug that may operate through a different mechanism, like the microtubule-stabilizing effect of Taxol or the topoisomerase inhibition by camptothecin. nih.govfrontiersin.org
This approach aims to achieve a synergistic outcome where the combined effect of the two drugs is greater than the sum of their individual effects, potentially allowing for effective treatment at lower, less toxic concentrations. mdpi.com The development of FNA was itself an exercise in rational drug design, where a fluorine atom was introduced to a precursor molecule to improve its activity, selectivity, and metabolic stability, making it a more suitable candidate for combination regimens. frontiersin.orgnih.gov
Prodrug Strategies and Targeted Delivery Systems for 4 Bis 2 Chloroethyl Amino Benzamide
The therapeutic application of potent cytotoxic agents like the derivatives of 4-[bis(2-chloroethyl)amino]benzamide is often limited by their non-specific toxicity to healthy tissues. To address this, prodrug strategies and targeted delivery systems have been developed. These approaches aim to restrict the activation of the cytotoxic compound to the tumor site, thereby increasing the therapeutic index and minimizing systemic side effects.
Research Challenges, Resistance Mechanisms, and Future Directions
Optimization of In Vivo Activity and Pharmacological Profiles
A significant challenge in drug development is translating potent in vitro (cell-based) activity into effective in vivo (within a living organism) efficacy. The journey from a promising lead compound to a viable drug candidate requires extensive optimization of its pharmacological profile.
Initial research on derivatives of 4-[Bis(2-chloroethyl)amino]benzamide has focused on enhancing both potency and selectivity. One such derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) , was developed by integrating the aromatic nitrogen mustard pharmacophore into the structure of the HDAC inhibitor CI994. nih.govnih.gov While NA demonstrated potent in vitro antitumor activity and selectivity for Class I HDACs, its in vivo performance in a HepG2 xenograft model was lower than the established drug SAHA (suberoylanilide hydroxamic acid). aacrjournals.org
This led to further structural refinement. To improve in vivo stability, activity, and selectivity, a fluorine atom was introduced, creating N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) . aacrjournals.orgaacrjournals.org This modification was inspired by the structure of chidamide, a drug where fluorine substitution is known to enhance metabolic stability. aacrjournals.org FNA showed improved in vitro potency against the HepG2 liver cancer cell line (IC₅₀ of 1.30 μM) compared to SAHA (IC₅₀ of 17.25 μM). aacrjournals.orgnih.gov In a subsequent in vivo xenograft model, FNA demonstrated a tumor growth inhibition (TGI) rate of 48.89%, comparable to SAHA's 48.13%. aacrjournals.orgnih.gov Despite the significant in vitro improvement, the in vivo activity was not substantially superior to SAHA, indicating that further modifications are necessary to enhance its pharmacokinetic properties for better in vivo performance. aacrjournals.org
Table 1: In Vitro and In Vivo Activity of Key Derivatives
| Compound | Target Cell Line | In Vitro IC₅₀ (μM) | In Vivo Model | Tumor Growth Inhibition (TGI) | Reference |
|---|---|---|---|---|---|
| NA (N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide) | HepG2 | 1.73 | HepG2 Xenograft | Lower than SAHA | nih.govnih.govaacrjournals.org |
| FNA (N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide) | HepG2 | 1.30 | HepG2 Xenograft | 48.89% | aacrjournals.orgaacrjournals.orgnih.gov |
| SAHA (Suberoylanilide hydroxamic acid) | HepG2 | 17.25 | HepG2 Xenograft | 48.13% | aacrjournals.orgnih.gov |
Elucidation of Acquired and Intrinsic Resistance Mechanisms to the Compound
Both intrinsic and acquired resistance are major obstacles in cancer chemotherapy, and alkylating agents like those containing the bis(2-chloroethyl)amine (B1207034) group are no exception. aacrjournals.orgmdpi.com Resistance mechanisms can be broadly categorized as those that prevent the drug from reaching its DNA target (pre-target) and those that manage the damage after it has occurred (post-target). nih.gov
Pre-Target Resistance:
Increased Drug Detoxification: A primary mechanism involves the glutathione (B108866) (GSH) and glutathione S-transferase (GST) system. nih.gov Elevated levels of intracellular GSH can react with and neutralize electrophilic alkylating agents before they reach the DNA. nih.gov
Reduced Drug Accumulation: Cancer cells can reduce the intracellular concentration of a drug by decreasing its uptake or, more commonly, by increasing its efflux through membrane pumps like P-glycoprotein (Pgp). mdpi.com
Post-Target Resistance:
Enhanced DNA Repair: This is a critical mechanism of resistance to DNA-damaging agents. nih.gov Since the core function of the nitrogen mustard moiety is to form DNA adducts and cross-links, cancer cells can upregulate various DNA repair pathways to survive. nih.govpharmacologyeducation.org Key pathways include:
Base Excision Repair (BER): This pathway, which involves enzymes like poly(ADP-ribose)polymerase (PARP), is responsible for repairing monofunctional adducts, the most common lesions created by some alkylating agents. aacrjournals.orgaacrjournals.org
O⁶-methylguanine-DNA methyltransferase (MGMT): This enzyme directly reverses alkylation at the O⁶ position of guanine (B1146940), preventing the formation of cytotoxic cross-links. aacrjournals.orgaacrjournals.orgwikipedia.org
Mismatch Repair (MMR): While a functional MMR pathway is often required to translate DNA damage into cell death, MMR-deficient tumors can become tolerant to the damage, allowing them to survive despite the presence of DNA adducts. aacrjournals.orgaacrjournals.org
Evasion of Apoptosis: Alkylating agents induce cell death primarily through apoptosis (programmed cell death). aacrjournals.org Tumors can acquire resistance by altering the expression of proteins that control this process, such as upregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-X₁) or acquiring mutations in pro-apoptotic genes (e.g., p53). aacrjournals.org
Strategies for Circumventing Drug Resistance
Overcoming the resistance mechanisms described above is a central goal of modern oncology research. Several strategies can be applied to a compound like this compound and its derivatives.
Inhibition of DNA Repair Pathways: A promising approach is to co-administer the alkylating agent with inhibitors of key DNA repair enzymes. For instance, PARP inhibitors can prevent the repair of single-strand breaks, leading to the accumulation of lethal double-strand breaks. mdpi.com Similarly, inhibitors of MGMT, such as O⁶-benzylguanine, can be used to deplete the enzyme and sensitize resistant tumors to the alkylating agent. aacrjournals.org
Modulation of Drug Efflux and Metabolism: The activity of efflux pumps like P-glycoprotein can be blocked by specific inhibitors, although clinical success has been limited. mdpi.com Another strategy is to deplete intracellular glutathione levels using agents like buthionine-(S,R)-sulfoxime (BSO), thereby reducing the cell's ability to detoxify the drug. mdpi.com
Combination "Cocktail" Therapy: Combining the compound with other chemotherapeutic agents that have different mechanisms of action and non-overlapping resistance profiles is a standard clinical strategy. pharmacologyeducation.orgyoutube.com For example, the derivative FNA was shown to synergistically improve the anticancer activity of cell cycle-arresting drugs like paclitaxel (B517696) and camptothecin (B557342). aacrjournals.org
Targeted Drug Delivery: Developing systems to deliver the drug more specifically to tumor cells can increase its local concentration and overcome resistance, while also reducing systemic toxicity. mdpi.com This can include antibody-drug conjugates or nano-formulations that target tumor-specific antigens. pharmacologyeducation.org
Advanced Structural Modification and Library Design for Novel Derivatives
The development of novel derivatives from a lead scaffold is a cornerstone of medicinal chemistry. For this compound, research has demonstrated a clear path of rational design and structural modification to create bifunctional molecules with improved properties. nih.govnih.gov
The initial design concept involved merging two distinct pharmacophores: a DNA-alkylating nitrogen mustard and an HDAC inhibitor. nih.gov This led to the creation of N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) by replacing a part of the HDAC inhibitor CI994 with the 4-[bis(2-chloroethyl)amino]benzoyl group. nih.gov
Table 2: Structural Evolution of Benzamide (B126) Derivatives
| Compound | Core Scaffold Modification | Rationale / Intended Improvement | Reference |
|---|---|---|---|
| CI994 | (Lead Compound) HDAC Inhibitor | Base scaffold with known HDAC inhibitory activity. | nih.govnih.gov |
| NA | Addition of 4-[bis(2-chloroethyl)amino]benzoyl group | Create a bifunctional molecule with both HDAC inhibition and DNA alkylating properties. | nih.govnih.gov |
| FNA | Fluorine substitution on the phenyl ring of the ZBG (Zinc Binding Group) | Improve metabolic stability, selectivity, and overall in vivo activity. | aacrjournals.orgaacrjournals.org |
The subsequent evolution from NA to FNA exemplifies advanced structural modification. aacrjournals.orgaacrjournals.org Recognizing the suboptimal in vivo performance of NA, researchers introduced a fluorine atom at the para-position of the phenyl ring. aacrjournals.org This was a strategic decision based on the known effects of fluorination in other drugs, namely improving metabolic stability and pharmacokinetic properties. aacrjournals.org This iterative process of synthesis, biological evaluation, and rational redesign is fundamental to creating a library of derivatives from which a clinical candidate may emerge. nih.gov Future work will likely involve introducing other bioactive groups to the FNA structure to further enhance its in vivo activity and pharmacological profile. aacrjournals.org
Application of Computational Chemistry and Molecular Modeling in Drug Discovery
Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the design and optimization of new therapeutic agents. These methods allow researchers to predict how a molecule will behave, interact with its target, and be processed by the body, thereby reducing the time and cost associated with laboratory screening.
Structure-Based Drug Design (SBDD): For a compound like this compound and its derivatives targeting HDACs, SBDD is crucial. Using the known 3D structures of HDAC enzymes, techniques like molecular docking can predict how different derivatives will bind to the active site. This helps in understanding the specific interactions that confer potency and selectivity, guiding the design of new modifications. The initial design of NA by modifying CI994 was a form of molecular design aimed at creating a bifunctional inhibitor. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By building a QSAR model for a library of benzamide derivatives, researchers can predict the activity of unsynthesized compounds, helping to prioritize which ones to make next.
ADMET Prediction: A major reason for late-stage drug failure is poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Computational tools can predict these properties in silico early in the discovery process. nih.gov For example, models can predict a compound's solubility, membrane permeability, and potential for metabolic breakdown, allowing chemists to modify the structure—as was done by adding fluorine to create FNA—to improve its drug-like characteristics. aacrjournals.org
Translational Research and Prospects for Clinical Advancement
Translational research bridges the gap between preclinical discoveries and clinical application. For this compound and its derivatives, the path to the clinic involves several critical steps. The research to date has successfully identified lead compounds like FNA that exhibit potent in vitro anticancer activity and promising, though not yet superior, in vivo efficacy. aacrjournals.orgaacrjournals.orgnih.gov
The current findings suggest that these derivatives are valuable lead compounds for further development. nih.govnih.gov The promotion of apoptosis and G2/M phase cell cycle arrest, combined with HDAC inhibition, presents a multi-pronged attack on cancer cells that is highly desirable. nih.govnih.gov Furthermore, the synergistic effects observed with existing chemotherapy agents like paclitaxel suggest potential for use in combination therapies, which is a mainstay of modern cancer treatment. aacrjournals.org
Before clinical trials can be considered, further preclinical development is essential. This includes:
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Detailed studies are needed to understand how the drug is absorbed, distributed, metabolized, and excreted, and how these factors relate to its therapeutic effect over time. The modest in vivo results for FNA highlight the need to optimize its PK properties. aacrjournals.org
Toxicity Studies: Comprehensive toxicology and safety pharmacology studies in animal models are required to identify any potential adverse effects and to determine a safe starting dose for human trials.
Biomarker Identification: Identifying biomarkers that predict which tumors are most likely to respond to the drug would be a significant step toward personalized medicine. Given its mechanism, potential biomarkers could include the expression levels of specific HDAC isoforms or the status of DNA repair pathways in a patient's tumor.
The prospects for clinical advancement will depend on successfully navigating these preclinical hurdles. The development of a bifunctional agent that simultaneously targets epigenetic regulation via HDAC inhibition and induces DNA damage remains a highly attractive therapeutic strategy.
Q & A
Q. How can crystallographic data improve structure-function insights for derivatives of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
